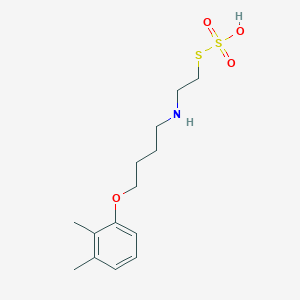
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a butyl group substituted with a xylyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(2,3-xylyloxy)butylamine. This intermediate can be synthesized through the reaction of 2,3-xylenol with 4-bromobutylamine under basic conditions. The resulting 4-(2,3-xylyloxy)butylamine is then reacted with ethylene sulfide to introduce the thiosulfate group, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group typically yields sulfonate derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can participate in redox reactions, influencing cellular redox balance. Additionally, the aminoethyl chain can interact with biological macromolecules, potentially modifying their function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate: Similar structure but with a different substitution pattern on the xylyloxy group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Similar backbone but with a methoxyphenyl group instead of a xylyloxy group.
Uniqueness
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the xylyloxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
21224-89-5 |
|---|---|
Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
1,2-dimethyl-3-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-14(13(12)2)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
InChI Key |
MPDLYBOYKQTXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCNCCSS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















